5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS No.: 77803-45-3
Cat. No.: VC21480426
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77803-45-3 |
|---|---|
| Molecular Formula | C11H11N3O2S |
| Molecular Weight | 249.29g/mol |
| IUPAC Name | 3-(1,3-benzodioxol-5-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H11N3O2S/c1-2-14-10(12-13-11(14)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,13,17) |
| Standard InChI Key | KZMHWIQZJUXNDA-UHFFFAOYSA-N |
| SMILES | CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Identity and Fundamental Properties
5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family, characterized by the presence of a five-membered ring containing three nitrogen atoms. This compound features a benzodioxole moiety and a thiol group, which contribute significantly to its biological activities and chemical behavior. The specific arrangement of these functional groups creates a unique molecular entity with distinctive properties that differentiate it from other triazole derivatives.
Basic Identification Parameters
The compound possesses several key identification parameters that establish its chemical identity in scientific and regulatory contexts. These parameters are essential for proper classification, research documentation, and potential pharmaceutical development processes.
| Parameter | Value |
|---|---|
| CAS Number | 77803-45-3 |
| Molecular Formula | C11H11N3O2S |
| Molecular Weight | 249.29 g/mol |
| Chemical Class | Triazole derivatives |
| Functional Groups | Benzodioxole, triazole, thiol |
This specific chemical identity is crucial for distinguishing the compound from similar structures, particularly from its methyl analog 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 77803-44-2) . The substitution of the methyl group with an ethyl group results in distinct differences in chemical behavior, physical properties, and potentially biological activities.
Structural Characteristics
The molecular structure of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol incorporates several key structural elements that define its chemical reactivity and biological properties. The compound features a 1,3-benzodioxole ring (a benzene ring fused with a 1,3-dioxole) connected to a 1,2,4-triazole ring at position 5. The triazole ring contains an ethyl group at position 4 and a thiol group at position 3, creating a multi-functional heterocyclic system.
This structural arrangement allows for multiple interaction points with biological targets, including hydrogen bonding through the thiol group, π-interactions through the aromatic systems, and potential coordination with metal ions in enzymatic systems. The specific three-dimensional arrangement of these structural elements contributes significantly to the compound's ability to interact with various biological targets.
Synthesis and Manufacturing Approaches
The synthesis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions that include the formation of the triazole ring and subsequent substitution reactions to introduce the benzodioxole and ethyl groups. These synthetic pathways are designed to achieve high yields and purity, which are essential for both research applications and potential pharmaceutical development.
General Synthetic Methodology
The synthesis of triazole-thiol derivatives, including 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, commonly follows reaction pathways that involve the condensation of hydrazine derivatives with isothiocyanates, followed by cyclization reactions. Based on similar compounds' synthesis methods, a general approach may involve:
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Reaction of an appropriately substituted hydrazine derivative with an isothiocyanate to form a thiosemicarbazide intermediate
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Cyclization of the thiosemicarbazide under basic or acidic conditions to form the triazole ring
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Introduction of the benzodioxole moiety through appropriate coupling reactions
The specific synthetic pathway for this compound may be adapted from methods used for similar triazole derivatives described in patent literature . For example, the synthesis may involve reactions similar to those used for related compounds where phenylisothiocyanate is reacted with a substituted benzohydrazine in tetrahydrofuran, followed by cyclization steps .
Purification and Characterization
After synthesis, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are typically employed to obtain the compound with high purity. Analytical techniques for characterization may include:
| Analytical Method | Purpose |
|---|---|
| LC/MS | Confirmation of molecular weight and purity |
| NMR Spectroscopy | Structural confirmation and purity assessment |
| FTIR Spectroscopy | Identification of functional groups |
| Elemental Analysis | Confirmation of elemental composition |
For analytical characterization, methods similar to those described in related compound research might be employed, such as reverse phase C-18 HPLC with acetonitrile/water mobile phases containing trifluoroacetic acid .
Biological Activities and Pharmacological Properties
Research indicates that derivatives of triazoles, including compounds similar to 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, exhibit a wide range of biological activities. These activities make the compound and its analogs of significant interest in pharmaceutical research and potential therapeutic applications.
Antimicrobial Activity
Triazole derivatives have demonstrated significant antibacterial activity against various bacterial strains. The presence of the triazole ring, combined with the benzodioxole moiety, may contribute to these antimicrobial properties by interfering with essential bacterial processes. The specific mechanisms may involve interactions with bacterial cell wall synthesis, protein synthesis, or DNA replication processes.
Antifungal Properties
Many triazole compounds are known for their antifungal properties, which has led to the development of several clinically important antifungal agents. The antifungal activity of triazole derivatives is often attributed to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The structural features of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol suggest potential activity against various fungal pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties observed in some triazole derivatives suggest that 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol may also possess similar activities. These effects could be mediated through inhibition of inflammatory enzymes or modulation of inflammatory signaling pathways. The specific molecular mechanisms underlying these effects would require detailed pharmacological studies.
Enzyme Inhibition Properties
Patent literature indicates that related triazole-thione derivatives can function as sphingomyelinase inhibitors . Sphingomyelinase is an enzyme involved in sphingolipid metabolism and has been implicated in various pathological conditions. The ability of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol to potentially inhibit specific enzymes suggests its potential as a lead compound for drug development aimed at treating conditions related to enzyme dysregulation.
Structure-Activity Relationship Studies
Understanding the relationship between the structural features of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its biological activities is essential for optimizing its properties and developing more effective derivatives. Molecular docking studies and comparative analyses with similar compounds provide valuable insights into these structure-activity relationships.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of triazole derivatives, including compounds similar to 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, to various biological targets. These studies help identify the key interactions between the compound and potential target proteins, providing a rational basis for further structural modifications to enhance activity or selectivity.
Key findings from such studies indicate that:
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The thiol group often serves as a hydrogen bond donor in interactions with target proteins
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The triazole ring can participate in π-stacking interactions with aromatic amino acid residues
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The benzodioxole moiety may contribute to binding through hydrophobic interactions
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The ethyl substituent may influence the orientation of the molecule in the binding pocket
Comparison with Related Compounds
The structural similarity between 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol and its methyl analog 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol allows for comparative analyses that can highlight the influence of the ethyl versus methyl substitution on biological activities . Such comparisons can provide valuable insights into the role of alkyl chain length in determining biological activity and physicochemical properties.
| Compound | Molecular Weight | Key Structural Difference | Potential Impact on Activity |
|---|---|---|---|
| 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol | 249.29 g/mol | Ethyl group at position 4 | Possibly enhanced lipophilicity and membrane permeation |
| 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | 235.26 g/mol | Methyl group at position 4 | Potentially different binding orientation and metabolic stability |
This structural comparison suggests that the ethyl substitution may influence the compound's lipophilicity, metabolic stability, and binding orientation to target proteins, potentially resulting in different biological activity profiles compared to the methyl analog.
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